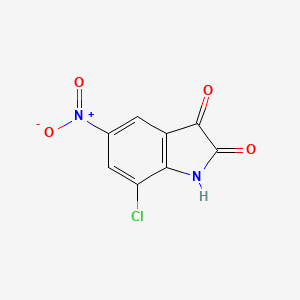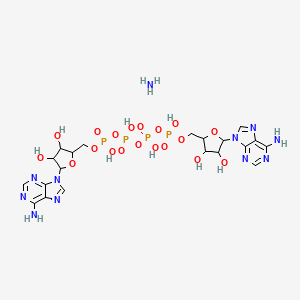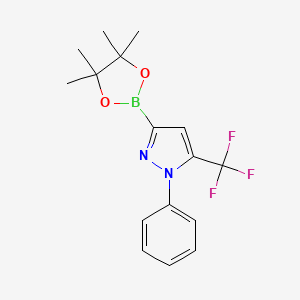
1H-Indole-2,3-dione, 7-chloro-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 7-chloro-5-nitro- is a derivative of isatin, a compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a chloro and nitro group at the 7 and 5 positions, respectively, on the indole ring. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,3-dione, 7-chloro-5-nitro- typically involves the nitration and chlorination of isatin. One common method includes the nitration of isatin using nitric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2,3-dione, 7-chloro-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique biological activities.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological and chemical properties .
Scientific Research Applications
1H-Indole-2,3-dione, 7-chloro-5-nitro- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 7-chloro-5-nitro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting signal transduction pathways and leading to altered cellular functions. The presence of the chloro and nitro groups enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Isatin: The parent compound of 1H-Indole-2,3-dione, 7-chloro-5-nitro-, known for its wide range of biological activities.
5-Nitroisatin: A derivative with a nitro group at the 5 position, similar to 1H-Indole-2,3-dione, 7-chloro-5-nitro- but lacking the chloro group.
7-Chloroisatin: Another derivative with a chloro group at the 7 position, similar to 1H-Indole-2,3-dione, 7-chloro-5-nitro- but lacking the nitro group
Uniqueness: 1H-Indole-2,3-dione, 7-chloro-5-nitro- is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development .
Properties
CAS No. |
278803-51-3 |
|---|---|
Molecular Formula |
C8H3ClN2O4 |
Molecular Weight |
226.57 g/mol |
IUPAC Name |
7-chloro-5-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13) |
InChI Key |
OWORJQGXJBTLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)
![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)







![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)

